1-(prop-2-yn-1-yl)-1H-1,2,4-triazole
Overview
Description
1-(prop-2-yn-1-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the N-alkylation of 1H-1,2,4-triazole with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
1-(prop-2-yn-1-yl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential use as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of microbial growth or interference with cellular signaling processes .
Comparison with Similar Compounds
4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: This compound is similar in structure but has a different substitution pattern on the triazole ring.
1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: Another isomer with a different arrangement of nitrogen atoms in the triazole ring.
Uniqueness: 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-prop-2-ynyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-2-3-8-5-6-4-7-8/h1,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTQLHQOGZTHRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395145 | |
Record name | 1-prop-2-yn-1-yl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82418-39-1 | |
Record name | 1-prop-2-yn-1-yl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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